Cas no 2228460-35-1 (3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,2-oxazol-5-amine)

3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,2-oxazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,2-oxazol-5-amine
- 2228460-35-1
- EN300-1916229
-
- インチ: 1S/C7H7BrN4O/c1-12-5(3-6(8)10-12)4-2-7(9)13-11-4/h2-3H,9H2,1H3
- InChIKey: NFTMMRAQFUUMJG-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C2C=C(N)ON=2)N(C)N=1
計算された属性
- せいみつぶんしりょう: 241.98032g/mol
- どういたいしつりょう: 241.98032g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 69.9Ų
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,2-oxazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1916229-0.1g |
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,2-oxazol-5-amine |
2228460-35-1 | 0.1g |
$930.0 | 2023-09-17 | ||
Enamine | EN300-1916229-10.0g |
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,2-oxazol-5-amine |
2228460-35-1 | 10g |
$9400.0 | 2023-06-02 | ||
Enamine | EN300-1916229-2.5g |
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,2-oxazol-5-amine |
2228460-35-1 | 2.5g |
$2071.0 | 2023-09-17 | ||
Enamine | EN300-1916229-0.25g |
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,2-oxazol-5-amine |
2228460-35-1 | 0.25g |
$972.0 | 2023-09-17 | ||
Enamine | EN300-1916229-1.0g |
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,2-oxazol-5-amine |
2228460-35-1 | 1g |
$2186.0 | 2023-06-02 | ||
Enamine | EN300-1916229-1g |
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,2-oxazol-5-amine |
2228460-35-1 | 1g |
$1057.0 | 2023-09-17 | ||
Enamine | EN300-1916229-5g |
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,2-oxazol-5-amine |
2228460-35-1 | 5g |
$3065.0 | 2023-09-17 | ||
Enamine | EN300-1916229-10g |
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,2-oxazol-5-amine |
2228460-35-1 | 10g |
$4545.0 | 2023-09-17 | ||
Enamine | EN300-1916229-0.05g |
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,2-oxazol-5-amine |
2228460-35-1 | 0.05g |
$888.0 | 2023-09-17 | ||
Enamine | EN300-1916229-5.0g |
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,2-oxazol-5-amine |
2228460-35-1 | 5g |
$6339.0 | 2023-06-02 |
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,2-oxazol-5-amine 関連文献
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Wei Chen Nanoscale, 2015,7, 6957-6990
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,2-oxazol-5-amineに関する追加情報
3-(3-Bromo-1-Methyl-1H-Pyrazol-5-Yl)-1,2-Oxazol-5-Amine: A Comprehensive Overview
The compound 3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,2-oxazol-5-amine, with the CAS number 2228460-35-1, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential applications. This compound is composed of two key heterocyclic rings: a pyrazole ring and an oxazole ring, both of which contribute to its diverse chemical properties and reactivity.
The pyrazole ring in this compound is substituted with a bromine atom at the 3-position and a methyl group at the 1-position, while the oxazole ring bears an amino group at the 5-position. This combination of substituents not only enhances the compound's stability but also imparts it with unique electronic properties that make it a valuable tool in various chemical reactions and biological assays.
Recent studies have highlighted the potential of 3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-1,2-oxazol-5-amine) as a versatile building block in medicinal chemistry. Its ability to act as both a nucleophile and an electrophile makes it highly amenable to a wide range of coupling reactions, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions. These reactions are pivotal in the synthesis of complex molecular architectures that are often required in drug discovery programs.
In addition to its synthetic utility, this compound has shown promising results in preliminary biological assays. For instance, studies have demonstrated its potential as an inhibitor of certain enzymes involved in metabolic pathways, suggesting its role as a lead compound for developing novel therapeutic agents. Furthermore, its structural flexibility allows for easy modification, enabling researchers to explore its potential in targeting various disease states such as cancer, inflammation, and neurodegenerative disorders.
The synthesis of 3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-< strong > 1 strong > ,< strong > 2 strong > -oxazol - 5 - amine strong > ) has been optimized through various methodologies to enhance yield and purity. One such approach involves the condensation of an appropriately substituted aldehyde with an amine derivative in the presence of an acid catalyst, followed by cyclization to form the oxazole ring. The introduction of substituents such as bromine and methyl groups is typically achieved through directed metallation or alkylation strategies, ensuring precise control over the final product's structure.
The application of this compound extends beyond traditional organic synthesis into areas such as materials science and catalysis. For example, its ability to coordinate with transition metals has made it a valuable ligand in organometallic catalysis, particularly in processes involving carbon-carbon bond formation. Moreover, its use as a precursor for functional materials such as coordination polymers and metal organic frameworks (MOFs) has opened new avenues for exploring its utility in gas storage and sensing applications.
In conclusion, < strong > 3 -( 3 - bromo - 1 - methyl - 1 H - pyrazole strong > - < strong > 5 strong > - yl ) - 1 , 2 - oxazole - 5 - amine strong > ) is a multifaceted compound that continues to captivate researchers across diverse disciplines due to its unique properties and broad applicability. As ongoing research delves deeper into its potential uses and mechanisms of action, this compound is poised to play an increasingly significant role in advancing both fundamental chemical science and applied technologies.
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